molecular formula C11H7FN2O3S B1438378 2-[(2-Fluorobenzoyl)amino]-1,3-thiazole-4-carboxylic acid CAS No. 941869-55-2

2-[(2-Fluorobenzoyl)amino]-1,3-thiazole-4-carboxylic acid

Cat. No.: B1438378
CAS No.: 941869-55-2
M. Wt: 266.25 g/mol
InChI Key: NVTQFNVHCUNDOO-UHFFFAOYSA-N
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Description

2-[(2-Fluorobenzoyl)amino]-1,3-thiazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a fluorobenzoyl group attached to the thiazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Fluorobenzoyl)amino]-1,3-thiazole-4-carboxylic acid typically involves the reaction of 2-amino-1,3-thiazole-4-carboxylic acid with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or dioxane under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process .

Chemical Reactions Analysis

Types of Reactions: 2-[(2-Fluorobenzoyl)amino]-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-[(2-Fluorobenzoyl)amino]-1,3-thiazole-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-Fluorobenzoyl)amino]-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzoyl group can enhance binding affinity to these targets, while the thiazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

    2-Amino-1,3-thiazole-4-carboxylic acid: Lacks the fluorobenzoyl group, resulting in different chemical and biological properties.

    2-[(2-Chlorobenzoyl)amino]-1,3-thiazole-4-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine, which can affect its reactivity and biological activity.

    2-[(2-Methylbenzoyl)amino]-1,3-thiazole-4-carboxylic acid: Contains a methyl group, leading to different steric and electronic effects.

Uniqueness: The presence of the fluorobenzoyl group in 2-[(2-Fluorobenzoyl)amino]-1,3-thiazole-4-carboxylic acid imparts unique properties, such as increased lipophilicity and enhanced binding affinity to certain biological targets. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-[(2-fluorobenzoyl)amino]-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN2O3S/c12-7-4-2-1-3-6(7)9(15)14-11-13-8(5-18-11)10(16)17/h1-5H,(H,16,17)(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVTQFNVHCUNDOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC(=CS2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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